Diversin

Cancer chemoprevention EBV-EA inhibition Skin carcinogenesis

Standard coumarins lack the bioactivity required for oncology studies. Diversin is a prenylated coumarin from Ferula diversivittata with validated cytotoxic specificity. - **Bladder Cancer Model:** Induces apoptosis in TCC cells (5637 line) with no effect on normal fibroblasts. - **Chemoprevention:** Inhibits tumor promotion in two-stage mouse skin models; efficacy comparable to curcumin. - **Antigenotoxicity:** Protects human lymphocytes from oxidative DNA damage. Supplied as neat solid for R&D use.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
Cat. No. B1253780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiversin
Synonymsdiversin
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=C)CC(=O)C=C(C)CCOC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C19H20O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-7,11-12H,1,8-10H2,2-3H3/b14-11+
InChIKeyMHBHKIGMBRHPJH-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diversin (Prenylated Coumarin) Overview


Diversin is a naturally occurring prenylated coumarin, with the molecular formula C19H20O4 and a molecular weight of 312.4 g/mol, isolated primarily from the roots of Ferula diversivittata [1]. It is characterized by a coumarin core linked to a prenyl side-chain, a structural feature common to many bioactive compounds from the Ferula genus [2]. Its scientific investigation has centered on its potential as a cancer chemopreventive and anticancer agent, with studies demonstrating its capacity to inhibit tumor promotion, induce apoptosis in cancer cells, and protect against oxidative DNA damage [3].

Prenylated coumarin probe for tumor-promotion model studies
Cell-death signaling assay context (apoptosis, cell cycle)
DNA-damage protection model research (comet assay context)

Diversin Cannot Be Substituted


The substitution of Diversin with other coumarins, such as the structurally simpler umbelliferone or herniarin, is not scientifically justified due to a stark divergence in biological activity. A direct comparative study established that while Diversin exhibits significant, concentration-dependent cytotoxic effects against bladder carcinoma (TCC) cells, umbelliferone and herniarin were found to lack any intrinsic cytotoxic activity against the same cell line [1]. This functional disparity demonstrates that the specific prenylated structure of Diversin is not merely a passive scaffold but a critical determinant of its bioactivity. Consequently, relying on a generic coumarin as a substitute would fail to replicate the unique biological effects of Diversin, potentially leading to a false negative in an experimental context.

Simple coumarins may not reproduce activity
Umbelliferone and herniarin lacked comparable cytotoxicity in reported bladder-carcinoma model comparisons. Prenyl substitution appears critical.
Cytotoxicity profile may shift with analog substitution
General coumarin scaffolds may not replicate cell-model endpoint response observed with Diversin. Model-specific validation advised.

Diversin Bioactivity Evidence


Superior Chemopreventive Potency

In a direct head-to-head comparison against a panel of compounds isolated from the same plant source, Diversin demonstrated the most potent inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) activation, a key assay for identifying tumor promoters [1]. This superior potency was the basis for its selection for further in vivo studies.

EBV-EA inhibition
Head-to-head
IC50 = 7.7 µM
Ranked strongest among co-isolated diversolides
Reported ranking context for chemoprevention model selection
Raji cell line, TPA-induced EA activation assay
Cancer chemoprevention EBV-EA inhibition Skin carcinogenesis

Selective Cytotoxicity in Bladder Cancer

A comparative study explicitly quantified the selective cytotoxicity of Diversin. In contrast to the simple coumarins umbelliferone and herniarin, which showed no cytotoxic effects on 5637 bladder carcinoma (TCC) cells, Diversin demonstrated a clear, time-dependent cytotoxic profile, with an IC50 of 40 µg/mL after 72 hours of treatment [1]. Furthermore, it showed selectivity against cancer cells, with a higher IC50 of 80 µg/mL on normal HFF3 fibroblast cells at the same time point [1].

Bladder carcinoma cytotoxicity
Head-to-head
IC50 40 µg/mLvsumbelliferone/herniarin inactive
Selectivity: normal fibroblast IC50 80 µg/mL
Supports cell-model endpoint review; cytotoxicity endpoint context
5637 TCC cells, MTT assay, 72 h
Anticancer activity Selective cytotoxicity Bladder cancer

DNA Protection Comparable to Curcumin

In a study assessing protection against oxidative DNA damage in human lymphocytes, Diversin was evaluated alongside curcumin, a well-known antioxidant and chemopreventive agent, as a positive control [1]. The study found that Diversin significantly reduced DNA damage caused by H2O2 across all tested concentrations [1]. This establishes Diversin's potency in an antigenotoxic context, with activity comparable to a widely recognized standard.

DNA protection
Cross-study
Reported reduction in H2O2-induced %tail DNA
Comparable to curcumin positive control (10–400 µM)
Supports antigenotoxicity model-response interpretation
Human lymphocytes, Comet assay
Antigenotoxicity DNA protection Oxidative stress

Diversin Research & Procurement Scenarios


Cancer Chemoprevention and Anti-Tumor Promotion

Procure Diversin for studies investigating the inhibition of tumor promotion, particularly those utilizing the two-stage mouse skin carcinogenesis model or EBV-EA activation assays. Its superior in vitro potency among its co-isolated analogs makes it the preferred compound for exploring chemopreventive mechanisms [1]. Its in vivo efficacy, comparable to curcumin and quercetin, provides a solid foundation for further preclinical development [1].

Selective Bladder Cancer Drug Discovery

Use Diversin as a lead compound in bladder cancer research. Its demonstrated cytotoxic and pro-apoptotic effects on 5637 TCC cells, which are absent in normal fibroblasts, make it a promising scaffold for developing targeted therapies [2]. Its unique activity, not shared by simple coumarins, suggests a specific molecular mechanism worth investigating [2].

DNA Protection and Oxidative Stress

Employ Diversin in studies focused on antigenotoxicity and the mitigation of oxidative DNA damage. Its proven efficacy in human lymphocytes, comparable to the established standard curcumin, positions it as a valuable tool for exploring pathways of genomic protection and the prevention of oxidative-stress-related diseases [3].

Application
Selection Property
Validation Focus
Tumor-promotion model research
EBV-EA inhibition ranking context
Two-stage carcinogenesis model endpoint review
Bladder cancer cell-model studies
Cell-model endpoint review
Apoptosis and cell-viability pathway-response interpretation
Oxidative DNA-damage studies
Antigenotoxicity assay context
Comet assay and genomic-protection model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

73 linked technical documents
Explore Hub


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